

Technical Guide: Fmoc-Pqa-OH in Advanced Peptide Synthesis

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Compound of Interest

Compound Name:	6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid
CAS No.:	269078-82-2
Cat. No.:	B051204

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Executive Summary & Chemical Identity

Fmoc-Pqa-OH represents a specialized, rigid amino acid building block used primarily in the synthesis of peptide nucleic acid (PNA) analogues, peptidomimetics, and conformationally constrained peptide-drug conjugates. Chemically defined as Fmoc-6-(1-piperaziny)-4-oxo-3(4H)-quinazolineacetic acid, this molecule integrates a quinazolinone scaffold into the peptide backbone, offering unique steric and electronic properties that differ significantly from standard -amino acids.^[1]

This guide details the physicochemical properties, handling protocols, and solid-phase synthesis (SPPS) integration strategies for Fmoc-Pqa-OH, designed for researchers requiring high-fidelity incorporation of heterocyclic constraints.^[1]

Chemical Profile Table^{[1][2]}

Property	Specification
Common Name	Fmoc-Pqa-OH
IUPAC Name	2-[6-(4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid
CAS Number	269078-82-2
Molecular Weight	510.54 g/mol
Molecular Formula	
Appearance	White to off-white powder
Purity Grade	(HPLC)
Solubility	Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Storage	to , desiccated, protected from light

Structural Significance & Applications

The "Pqa" Scaffold

Unlike standard amino acids where the side chain projects from a central

-carbon, Fmoc-Pqa-OH incorporates the amino and carboxyl functionalities into a rigid heterocyclic system:

- **Carboxyl Terminus:** The acetic acid moiety at position 3 of the quinazolinone ring serves as the C-terminal attachment point.^[1]
- **Amino Terminus:** The secondary amine of the piperazine ring at position 6 (protected by Fmoc) acts as the N-terminal elongation point.^[1]

Key Applications

- **Conformational Constraint:** Introduces a rigid turn or spacer in peptide sequences, reducing entropic penalties during receptor binding.[1]
- **PNA Analogues:** Used as a backbone modifier in Peptide Nucleic Acid synthesis to alter solubility or binding affinity.[1]
- **Peptide-Drug Conjugates (PDCs):** Serves as a robust, non-labile linker between targeting peptides and cytotoxic payloads (e.g., Digoxigenin conjugates).[1]

Experimental Protocols: Solid-Phase Integration

The incorporation of Fmoc-Pqa-OH requires modified SPPS protocols due to the steric bulk of the quinazolinone core and the secondary amine nature of the deprotected piperazine.

Solubility & Handling[1]

- **Dissolution:** Fmoc-Pqa-OH is hydrophobic.[1] Dissolve in NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide) at concentrations
.[1]
- **Sonication:** Brief sonication (30-60 seconds) is recommended to ensure complete dissolution before adding coupling reagents.[1]

Coupling Protocol (Fmoc-SPPS)

The following protocol is validated for automated synthesizers (e.g., ABI 433A) and manual synthesis.

Reagents:

- **Activator:** HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to faster kinetics with secondary amines.
[1]
- **Base:** DIPEA (N,N-Diisopropylethylamine).[1]
- **Solvent:** DMF or NMP.[1][2]

Step-by-Step Workflow:

- Resin Preparation: Swell resin (e.g., TentaGel-RAM, Rink Amide) in DMF for 20 min.^[1]
- Deprotection (Previous Cycle): Treat resin with 20% Piperidine in DMF (min).^[1] Wash with DMF ().^[1]
- Activation:
 - Mix Fmoc-Pqa-OH (4 eq) with HATU (3.9 eq) in DMF.
 - Add DIPEA (8 eq) immediately prior to addition to the resin.^[1]
- Coupling:
 - Add activated solution to the resin.^{[1][3]}
 - Reaction Time: 45–60 minutes at room temperature.
 - Note: For difficult sequences, double coupling is recommended.^[1]
- Monitoring: The Kaiser test (ninhydrin) may be inconclusive due to the nature of the piperazine amine.^[1] Use the Chloranil test for secondary amines to verify coupling completion.^[1]

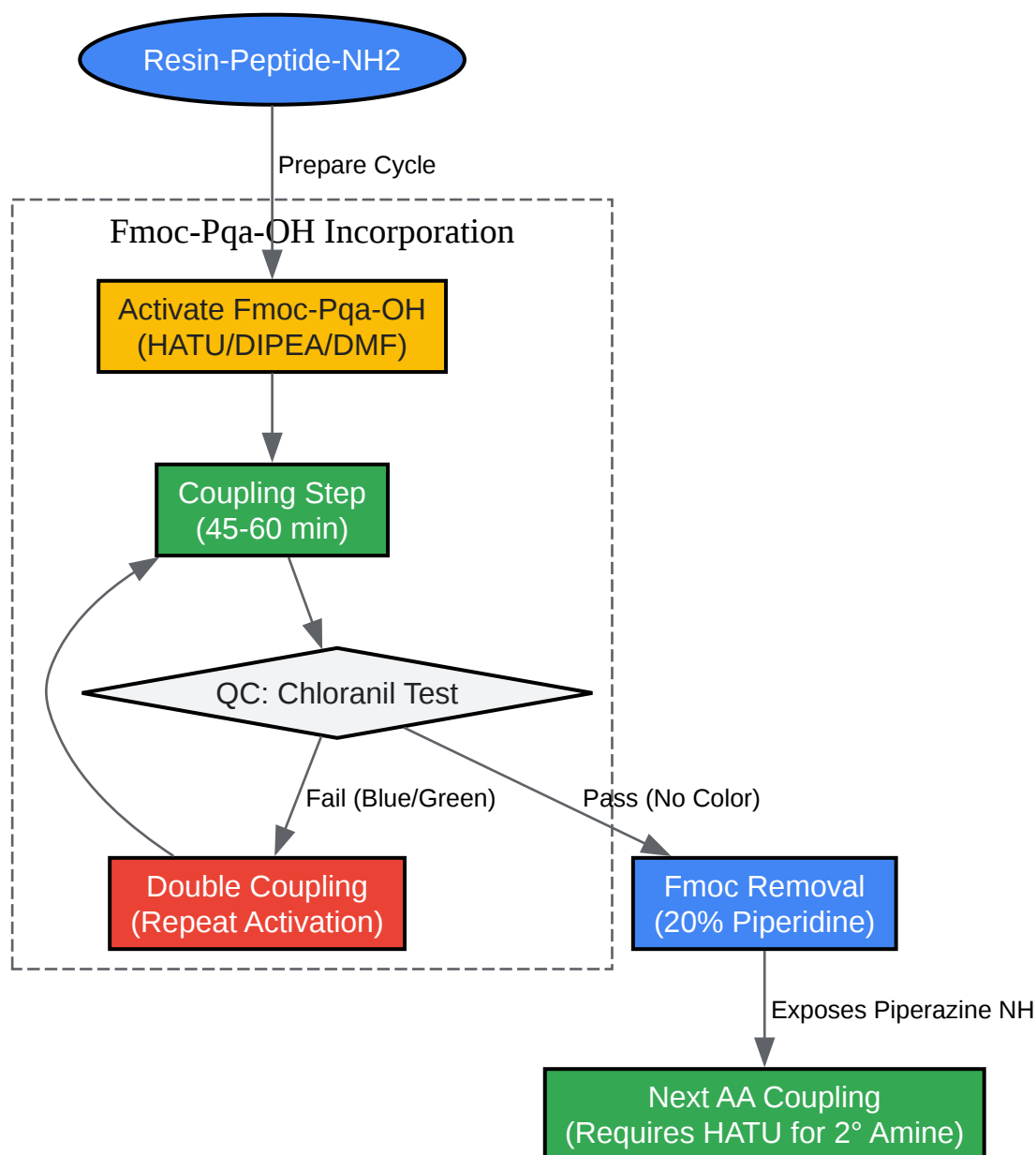
Fmoc Removal from Pqa

The Fmoc group on the piperazine nitrogen is removed using standard conditions, but the subsequent coupling onto this secondary amine requires potent activation.^[1]

- Reagent: 20% Piperidine in DMF.^[1]
- Next Step: When coupling the next amino acid onto the Pqa residue, use HATU/HOAt or PyBOP to ensure efficient acylation of the sterically hindered secondary piperazine amine.^[1]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of incorporating Fmoc-Pqa-OH into a peptide sequence, highlighting the critical decision points for secondary amine coupling.



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Figure 1: Critical path for Fmoc-Pqa-OH incorporation in SPPS, emphasizing the requirement for secondary amine verification (Chloranil test) and potent activation for subsequent steps.

Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Incomplete Coupling	Steric hindrance of the quinazolinone ring.[1]	Switch from HBTU to HATU; increase temperature to (microwave assisted).
Low Yield of Next AA	Poor acylation of Pqa's secondary piperazine amine. [1]	Use PyBOP or HATU/HOAt; perform double coupling for the amino acid immediately following Pqa.[1]
Precipitation	Hydrophobicity of Fmoc-Pqa-OH.[1]	Ensure solvent is anhydrous; add 10% DMSO to the coupling mixture if necessary. [1]

References

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